REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18](=[O:19])[C:17]3[CH:16]=[CH:15][C:14]([OH:20])=[CH:13][C:12]=3[O:11][CH:10]=2)=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+].[C:27](Cl)(=[O:32])[C:28]([CH3:31])([CH3:30])[CH3:29]>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18](=[O:19])[C:17]3[CH:16]=[CH:15][C:14]([O:20][C:27](=[O:32])[C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:13][C:12]=3[O:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C2=COC=3C=C(C=CC3C2=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
59.85 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 20 minutes at r.t
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
quenched into water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CHCl3
|
Type
|
CUSTOM
|
Details
|
the solution was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=COC2=C(C1=O)C=CC(=C2)OC(C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |